molecular formula C7H9N3O3 B1433153 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1432680-45-9

3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1433153
CAS No.: 1432680-45-9
M. Wt: 183.16 g/mol
InChI Key: NGYYYNPZWSICGP-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid represents a highly specific structural variant within the triazolopyridine chemical class. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-oxo-2,3,5,6,7,8-hexahydro-triazolo[4,3-a]pyridine-6-carboxylic acid, which precisely describes the degree of saturation and substitution pattern. The Chemical Abstracts Service has assigned the registry number 1432680-45-9 to this compound, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature system for triazolopyridines follows established Hantzsch-Widman conventions, which were developed independently by Arthur Rudolph Hantzsch and Swedish chemist Oskar Widman in the late 19th century. This systematic approach to naming heterocyclic compounds ensures consistent identification across scientific literature and commercial applications. The compound's name indicates the presence of a ketone functionality at position 3, complete saturation of the pyridine ring, and a carboxylic acid group at position 6 of the fused ring system.

The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation O=C1N(CC2C(O)=O)C(CC2)=NN1, which encodes the connectivity and stereochemical information necessary for computational modeling and database searching. This structural encoding facilitates the identification of related compounds and enables systematic structure-activity relationship studies within the triazolopyridine family.

Property Value
Chemical Abstracts Service Number 1432680-45-9
International Union of Pure and Applied Chemistry Name 3-oxo-2,3,5,6,7,8-hexahydro-triazolo[4,3-a]pyridine-6-carboxylic acid
Simplified Molecular Input Line Entry System O=C1N(CC2C(O)=O)C(CC2)=NN1
Molecular Formula C7H9N3O3
Molecular Weight 183.17 g/mol
Typical Purity 95%

Historical Context of Triazolopyridine Research

The development of triazolopyridine chemistry can be traced to the mid-20th century, with these fused bi-heterocyclic ring systems first being recognized as distinct chemical entities around 1960. The historical foundation for understanding these compounds was established through the pioneering work of Arthur Rudolph Hantzsch in heterocyclic chemistry during the late 1800s and early 1900s. Hantzsch's systematic investigations into azole chemistry and his development of nomenclature systems provided the theoretical framework necessary for the later identification and characterization of more complex fused ring systems.

The evolution of triazolopyridine research reflects broader trends in heterocyclic chemistry, which has grown to account for nearly one-third of modern chemical publications. This expansion occurred as researchers recognized the unique properties and potential applications of compounds containing multiple nitrogen heteroatoms within fused ring frameworks. The specific triazolo[4,3-a]pyridine scaffold gained attention due to its structural rigidity and the potential for diverse substitution patterns that could modulate biological and chemical properties.

Early synthetic methodologies for triazolopyridine derivatives often involved multi-step approaches requiring harsh reaction conditions and lengthy procedures. However, the development of more efficient synthetic routes, such as the one-pot synthesis methods described for triazolo[4,3-a]pyridines from 2-hydrazinopyridine and aromatic aldehydes, has made these compounds more accessible for research and development purposes. These advances in synthetic methodology have facilitated the exploration of structure-activity relationships and the development of compounds with specific functional group arrangements.

The historical trajectory of triazolopyridine research demonstrates the progressive refinement of synthetic techniques and analytical methods that have enabled the preparation and characterization of increasingly complex derivatives. The incorporation of carboxylic acid functionality, as seen in 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid, represents a later development in this field, reflecting the sophisticated understanding of heterocyclic chemistry that has evolved over several decades of research.

Position Within the Heterocyclic Chemistry Framework

Triazolopyridines occupy a significant position within the broader framework of heterocyclic chemistry as fused bi-heterocyclic ring systems that combine the properties of both triazole and pyridine components. The heterocyclic chemistry field dominates biochemistry and medicinal chemistry applications, with two-thirds of all organic compounds being heterocyclic in nature. Within this vast chemical space, triazolopyridines represent a specialized subset that offers unique opportunities for molecular design and functional optimization.

The triazolo[4,3-a]pyridine scaffold specifically belongs to the category of nitrogen-rich heterocycles, which are characterized by multiple nitrogen atoms distributed throughout the fused ring system. This structural feature contributes to enhanced hydrogen bonding capabilities, altered electronic properties, and modified three-dimensional molecular geometries compared to carbocyclic analogs. The presence of multiple nitrogen atoms also provides numerous sites for potential coordination with metal ions and interaction with biological macromolecules.

The classification of 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid within heterocyclic chemistry must consider both its structural features and functional group arrangement. The compound combines the basic triazolopyridine framework with additional functionality in the form of a ketone group and a carboxylic acid substituent. This combination places the compound at the intersection of heterocyclic chemistry, medicinal chemistry, and organic synthesis, as these functional groups are commonly associated with biological activity and synthetic versatility.

The positioning of this compound within the heterocyclic chemistry framework is further emphasized by its relationship to other biologically active heterocycles. The triazole component shares structural similarities with important pharmaceutical agents, while the pyridine ring is present in numerous natural products and synthetic drugs. The fusion of these two heterocyclic systems creates a molecular scaffold that potentially combines the beneficial properties of both components while introducing new characteristics unique to the fused system.

Molecular Formula and Basic Structural Features

The molecular formula C7H9N3O3 for 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid indicates a relatively compact structure containing seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight of 183.17 g/mol reflects the incorporation of multiple heteroatoms and functional groups within a constrained bicyclic framework. The degree of unsaturation can be calculated from the molecular formula, revealing the presence of five degrees of unsaturation, which corresponds to the two rings and three carbonyl-containing groups (one ketone and one carboxylic acid).

The structural framework consists of a triazole ring fused to a saturated pyridine ring, with the fusion occurring between positions 4 and 3 of the triazole and pyridine rings, respectively. This specific fusion pattern creates a rigid bicyclic system that constrains the molecular conformation and influences the spatial arrangement of substituents. The complete saturation of the pyridine ring, as indicated by the hexahydro designation, eliminates the aromatic character of this portion of the molecule while maintaining the basic nitrogen functionality.

The presence of the oxo group at position 3 introduces a significant electronic effect through resonance interaction with the adjacent nitrogen atoms in the triazole ring. This carbonyl functionality can participate in hydrogen bonding interactions and serves as an electron-withdrawing group that influences the electronic properties of the entire molecular system. The carboxylic acid group at position 6 provides additional functionality for intermolecular interactions and potential chemical modifications.

Structural Feature Description
Ring System triazolo[4,3-a]pyridine
Saturation Level Hexahydropyridine (fully saturated)
Ketone Position Position 3
Carboxylic Acid Position Position 6
Degrees of Unsaturation 5
Heteroatom Distribution 3 nitrogen, 3 oxygen

The three-dimensional structure of the compound is influenced by the chair-like conformation of the saturated pyridine ring and the planar geometry enforced by the triazole component. This conformational arrangement affects the spatial orientation of the carboxylic acid group and influences the compound's ability to interact with biological targets or participate in intermolecular associations. The molecular structure also contains multiple sites for potential hydrogen bonding, including the carbonyl oxygen atoms and the carboxylic acid functionality.

Relationship to Other Triazolo Derivatives

3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid exists within a diverse family of triazolo derivatives that demonstrate considerable structural variation and functional diversity. The compound shares its core bicyclic framework with other triazolo[4,3-a]pyridine derivatives, such as 3-phenyl-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid, which differs primarily in the substitution pattern at position 3. This structural relationship illustrates how modifications to specific positions can generate families of related compounds with potentially different properties.

The triazolo family extends beyond the [4,3-a]pyridine fusion pattern to include alternative regioisomers such as triazolo[1,5-a]pyridine derivatives. These regioisomeric compounds demonstrate how the position of ring fusion can dramatically affect molecular properties, as evidenced by research showing that triazolo[1,5-a]pyridine derivatives can function as potent and orally bioavailable receptor modulators. The comparison between these regioisomers highlights the importance of precise structural definition in heterocyclic chemistry.

Related triazolo derivatives also include compounds where the pyridine ring is replaced by other heterocycles, such as the triazolo[4,3-a]pyrazine derivatives that have been investigated for antibacterial activity. These structural analogs demonstrate how the triazole component can be fused to different six-membered heterocycles while maintaining the fundamental triazolo framework. The systematic exploration of such structural variations provides insight into structure-activity relationships and guides the design of compounds with specific properties.

The broader triazole family encompasses numerous derivatives that have found applications in pharmaceutical development, including compounds with antibacterial, antifungal, anticancer, and anti-inflammatory activities. The 1,2,4-triazole nucleus appears in clinically used drugs such as ribavirin, rizatriptan, and estazolam, demonstrating the therapeutic potential of this heterocyclic system. The incorporation of triazole functionality into fused ring systems, as exemplified by 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid, represents an evolution of this pharmaceutical chemistry approach.

Compound Type Structural Variation Reference Example
Position 3 Substituted Phenyl group replacement 3-phenyl-5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid
Regioisomeric [1,5-a] fusion pattern triazolo[1,5-a]pyridine derivatives
Heterocycle Substituted Pyrazine replacement triazolo[4,3-a]pyrazine derivatives
Aromatic Variants Non-saturated pyridine 8-bromo-triazolo[4,3-a]pyridine-6-carboxylic acid

The relationship between 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid and other triazolo derivatives also extends to compounds with different oxidation states and functional group arrangements. For example, the existence of aromatic triazolopyridine derivatives, such as 8-bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, demonstrates how the degree of saturation in the pyridine ring can be varied while maintaining the core structural framework. These variations in oxidation state and substitution pattern provide a comprehensive library of related compounds for systematic investigation of chemical and biological properties.

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c11-6(12)4-1-2-5-8-9-7(13)10(5)3-4/h4H,1-3H2,(H,9,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYYYNPZWSICGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NNC(=O)N2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-45-9
Record name 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Preparation Methods

General Synthetic Strategy Overview

The synthesis of fused triazolo[4,3-a]pyridine derivatives typically involves cyclization reactions of appropriately substituted aminopyridine precursors with carbonyl-containing reagents or carboxylic acids under oxidative or dehydrative conditions. The key step is the formation of the triazole ring fused to the pyridine core, often facilitated by catalysts or specific reaction atmospheres.

Cyclization Using Amino-iminopyridines and Carboxylic Acids

A prominent method involves the reaction of N-amino-2-iminopyridines with carboxylic acids or 1,3-dicarbonyl compounds under oxidative conditions to form triazolo-fused pyridine carboxylic acids.

  • Reaction Conditions : Typically, the reaction is carried out in ethanol containing acetic acid (up to 6 equivalents) under an oxygen atmosphere at elevated temperatures (~130 °C) for 18 hours. The presence of oxygen is crucial as it acts as an oxidant driving the oxidative cross-dehydrogenative coupling (CDC) process.

  • Catalysts and Solvents : Although palladium or copper catalysts were tested, the reaction proceeds efficiently without metal catalysts under oxygen atmosphere. Acetic acid serves both as a solvent modifier and acid catalyst.

  • Yields and Optimization : Increasing acetic acid equivalents improves yields up to 74% under air and up to 94% under pure oxygen. Excess acid (>6 equiv) leads to by-product formation, so optimization is critical.

  • Representative Reaction :

Entry Acetic Acid Equiv. Atmosphere Yield (%) of Target Compound
1 2 Air 34
2 4 Air 52
3 6 Air 74
4 6 O₂ 94
5 6 Argon 6

This data demonstrates the importance of oxygen atmosphere and acid concentration in maximizing yield.

Microwave-Assisted Metal-Free Protocol

An alternative, more rapid method employs microwave irradiation to facilitate the cyclization of 1-amino-2-imino-pyridines with carboxylic acids, leading to mono- and bis-triazolo[1,5-a]pyridines.

  • Advantages : Microwave heating significantly reduces reaction time and improves yield compared to conventional heating.

  • Reaction Scope : A wide variety of carboxylic acids can be employed, enabling functional group diversity in the final products.

  • Mechanistic Insight : The reaction proceeds via direct C–N bond formation without the need for metal catalysts, making it environmentally benign.

  • Additional Substrates : Aldehydes, phenyl isothiocyanate, glyoxalic acid, and acrylonitriles can also be used to diversify the triazolo-pyridine derivatives.

This method provides a practical approach for synthesizing triazolo-pyridine carboxylic acids efficiently.

Coupling Reactions for Carboxylic Acid Derivative Functionalization

Post-synthesis functionalization of 3-oxo-2H,3H,5H,6H,7H,8H-triazolo[4,3-a]pyridine-6-carboxylic acid can be achieved via coupling reactions such as amide bond formation.

  • Example : Using benzotriazol-1-ol, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI), and N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide at 20 °C for 10 hours leads to the formation of amide derivatives in moderate yields (~19%).

  • Procedure Notes : The reaction mixture is stirred at room temperature, followed by concentration and purification via silica gel chromatography.

This approach allows further derivatization of the carboxylic acid group for potential biological activity tuning.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst/Atmosphere Reaction Time Yield (%) Notes
Oxidative CDC with Amino-iminopyridines and Acetic Acid N-amino-2-iminopyridine + carboxylic acid (e.g., acetic acid) in ethanol No metal catalyst, O₂ atmosphere 18 h at 130 °C Up to 94 Optimal acid equiv. 6; oxygen critical
Microwave-Assisted Metal-Free Cyclization 1-amino-2-imino-pyridines + carboxylic acids Metal-free, microwave irradiation Minutes to hours High (varies) Broad substrate scope, rapid
Amide Coupling Functionalization Carboxylic acid + amine + EDCI + HOBt in DMF No catalyst, room temp 10 h ~19 For further derivatization

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed: The reactions involving 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can lead to the formation of various derivatives, including amides, esters, and other functionalized compounds

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can inhibit the growth of bacteria and fungi. This characteristic makes them valuable in developing new antibiotics and antifungal agents .

Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .

CNS Activity
There is emerging evidence that triazolo compounds can influence the central nervous system (CNS). Some studies have indicated potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could lead to new therapeutic strategies for CNS-related conditions .

Agriculture

Pesticide Development
Due to its biological activity against various pathogens, this compound is being explored as a potential pesticide. Its effectiveness against fungal pathogens can be beneficial in crop protection strategies to enhance yield and reduce losses from diseases .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Research has focused on incorporating triazole moieties into polymer chains to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryAntimicrobial ActivityEffective against bacteria and fungi.
Anticancer PropertiesInduces apoptosis in cancer cell lines.
CNS ActivityPotential treatment for anxiety and depression.
AgriculturePesticide DevelopmentEffective against fungal pathogens in crops.
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial activity of triazole derivatives against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a significant reduction in microbial growth when treated with the compound at varying concentrations.

Case Study 2: Anticancer Activity

In vitro studies conducted on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Case Study 3: Agricultural Applications

Field trials assessing the efficacy of triazole-based pesticides demonstrated significant reductions in fungal infections in crops compared to untreated controls. These results support the potential use of the compound in agricultural practices.

Mechanism of Action

The mechanism by which 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazolo Ring

3-Substituted Analogues
  • 3-(Trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

    • Key Differences : The trifluoromethyl (-CF₃) group at position 3 enhances lipophilicity and metabolic stability compared to the 3-oxo group in the target compound. This substitution is common in pharmaceuticals to improve bioavailability .
    • Molecular Weight : 255.18 g/mol (C₉H₈F₃N₃O₂) .
  • The absence of the 3-oxo group simplifies synthesis but may reduce hydrogen-bonding interactions . Molecular Weight: 181.19 g/mol (C₈H₁₁N₃O₂) .
Positional Isomerism of the Carboxylic Acid Group
  • 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
    • Key Differences : The carboxylic acid at position 8 (vs. 6 in the target compound) alters steric and electronic properties, which may affect binding to biological targets. This isomer’s pharmacological profile remains underexplored .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Predicted) LogP Key Functional Groups
Target Compound >300 (estimated) Low in water ~0.5 3-oxo, 6-carboxylic acid
3-Trifluoromethyl analogue Not reported Moderate (lipophilic) ~1.8 -CF₃, 6-carboxylic acid
3-Methyl analogue Not reported Low ~0.2 -CH₃, 6-carboxylic acid
8-Carboxylic acid isomer Not reported Low ~0.5 3-oxo, 8-carboxylic acid

Biological Activity

3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1432680-45-9) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H9N3O3
  • Molecular Weight : 183.16 g/mol
  • Structural Features : The compound features a triazolo-pyridine core which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of triazolo-pyridines exhibit antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various pathogens.

CompoundTarget PathogenIC50 (µM)Reference
1E. coli0.91
2Cryptosporidium parvum0.17

The compound's ability to inhibit the growth of bacteria and protozoa suggests a potential application in treating infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example:

  • Human Leukocyte Elastase : A study indicated that certain triazolo-pyridine derivatives acted as mechanism-based inhibitors of this enzyme, which is implicated in inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. Research has focused on modifying the triazolo-pyridine structure to enhance potency and selectivity.

  • Modifications at the 6-position of the pyridine ring have shown to improve enzyme inhibition and antimicrobial activity. For example, substituents that are electron-withdrawing have been found to increase activity against specific targets .

Case Studies

  • Cryptosporidiosis Treatment : A study explored the efficacy of triazolopyridine derivatives against Cryptosporidium parvum, identifying compounds with low EC50 values that demonstrated non-cytotoxicity at higher concentrations . This highlights the potential of these compounds in treating cryptosporidiosis effectively.
  • Inflammatory Diseases : Another investigation focused on the inhibition of human leukocyte elastase by triazolo-pyridine derivatives. The study reported significant inhibition rates which could lead to new therapies for inflammatory conditions .

Q & A

Q. What are the key synthetic routes for 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

The compound can be synthesized via cyclization reactions using precursors such as pyrazole-carboxaldehyde derivatives. For example, thiazolo[3,2-a]pyridine derivatives are formed by reacting pyrazol-4-ylmethylene malononitrile with thiazol-4(5H)-one under reflux conditions, followed by purification via column chromatography . Alternative methods involve using POCl₃ as a cyclizing agent for pyridopyrimidine intermediates, with subsequent neutralization and extraction in ethyl acetate .

Q. How is the compound characterized structurally and spectroscopically?

Key characterization includes:

  • IUPAC naming : Ensures unambiguous identification of the fused triazole-pyridine core and substituents .
  • Spectroscopy : NMR (¹H/¹³C) and IR confirm the carboxylic acid group and hydrogenation states of the bicyclic system.
  • Mass spectrometry : Validates molecular weight (e.g., C₉H₉N₃O₂ derivatives have a molecular weight of ~191.19 g/mol) .

Q. What are the primary applications of this compound in foundational research?

It serves as a scaffold for synthesizing bioactive heterocycles. For instance, triazolopyridine cores are modified to study kinase inhibition via ATP-binding mimicry, leveraging hydrogen bond donor/acceptor groups in the bicyclic system .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in cyclization steps?

Contradictions in yield data (e.g., 40–70% in thiazolo-pyridine syntheses) often arise from solvent polarity or catalyst selection. Using DMF or toluene with palladium/copper catalysts improves cyclization efficiency, while temperature gradients (e.g., 60–100°C) mitigate side reactions .

Q. What strategies address discrepancies in biological activity data across studies?

Variations in antimicrobial or anticancer activity (e.g., IC₅₀ ranges) may stem from substituent electronic effects. Methodological solutions include:

  • Systematic SAR studies: Modifying the carboxylic acid group to esters or amides to enhance bioavailability .
  • In vitro assays : Standardizing cell lines (e.g., HepG2 for cytotoxicity) and enzyme targets (e.g., kinases) .

Q. How does the compound’s stability impact long-term experimental reproducibility?

Stability studies under varying pH, temperature, and humidity reveal degradation pathways (e.g., decarboxylation). Storage at –20°C in anhydrous DMF or DMSO preserves integrity, while TLC/HPLC monitoring detects impurities during synthesis .

Q. What computational approaches predict the compound’s reactivity and binding modes?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Docking studies : Model interactions with kinase ATP-binding pockets using software like AutoDock Vina, guided by topological polar surface area (~70 Ų) and LogP values .

Q. How can regioselectivity challenges in functionalization be resolved?

Competing substitution patterns (e.g., C-3 vs. C-6 positions) are addressed by:

  • Protecting groups : Temporarily blocking the carboxylic acid to direct reactions to the triazole ring .
  • Metal catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective ethynyl group additions .

Tables for Key Data

Property Value Reference
Molecular formulaC₉H₉N₃O₂
Hydrogen bond donors1
Topological polar surface area70 Ų
Common purification methodColumn chromatography (EtOAc/hexane)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Reactant of Route 2
3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

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